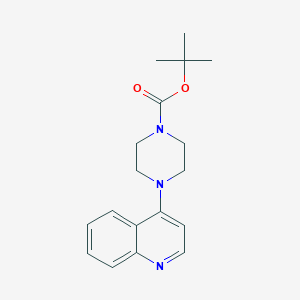
(S)-Azepan-2-ylmethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Azepan-2-ylmethanol hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Azepan-2-ylmethanol hydrochloride typically involves the reduction of azepan-2-one (caprolactam) to azepan-2-ylmethanol, followed by the conversion to its hydrochloride salt. The reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The resulting azepan-2-ylmethanol is then treated with hydrochloric acid to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Azepan-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form azepan-2-one.
Reduction: The compound can be reduced further to form azepane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Azepan-2-one
Reduction: Azepane
Substitution: Various substituted azepan-2-yl derivatives
Applications De Recherche Scientifique
(S)-Azepan-2-ylmethanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-Azepan-2-ylmethanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: A simpler structure without the hydroxyl group.
Azepan-2-one: The oxidized form of azepan-2-ylmethanol.
Piperidine: A six-membered nitrogen-containing heterocycle with similar properties.
Uniqueness
(S)-Azepan-2-ylmethanol hydrochloride is unique due to its seven-membered ring structure and the presence of both a hydroxyl group and a hydrochloride salt. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
[(2S)-azepan-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1 |
Clé InChI |
VGRRDVSUABPMSM-FJXQXJEOSA-N |
SMILES isomérique |
C1CC[C@H](NCC1)CO.Cl |
SMILES canonique |
C1CCC(NCC1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


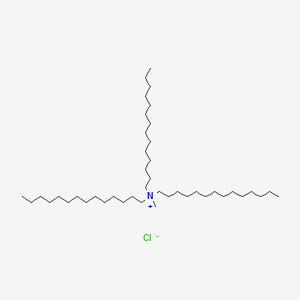
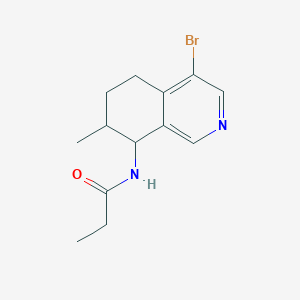
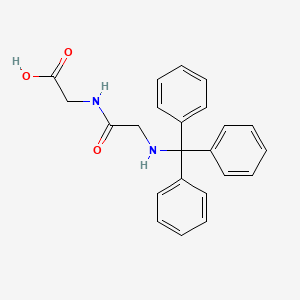

![Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13896692.png)
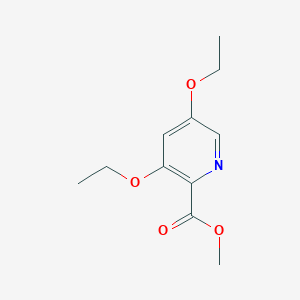
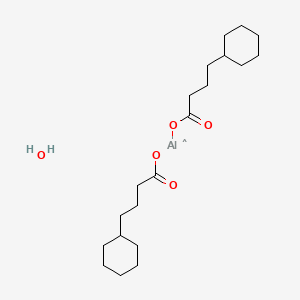
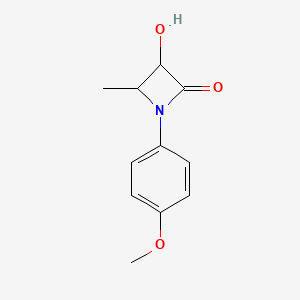
![1-(4-Ethenylphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13896713.png)

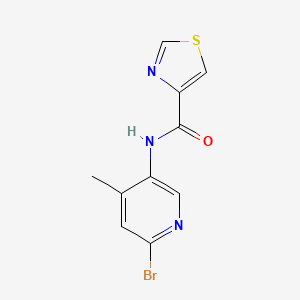
![5-[(4-Chlorophenyl)methyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B13896747.png)

